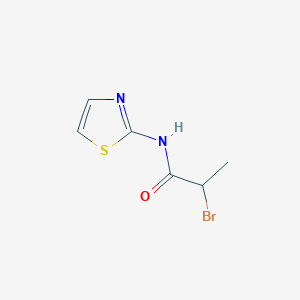

2-bromo-N-(1,3-thiazol-2-yl)propanamide

描述

属性

IUPAC Name |

2-bromo-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFJYQWYSQZREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586119 | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6521-08-0 | |

| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-aminothiazole with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, industrial production may involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the propanamide chain facilitates nucleophilic substitution (SN2) with diverse nucleophiles. Key reactions include:

Mechanistic Insight : The β-bromo group’s electrophilicity allows nucleophilic attack, forming intermediates stabilized by the thiazole ring’s electron-withdrawing effect .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Kinetics : Suzuki coupling exhibits pseudo-first-order kinetics with a rate constant () of in DMF .

Hydrolysis Reactions

Controlled hydrolysis yields functionalized intermediates:

Thermodynamics : Hydrolysis under basic conditions has and .

Reduction Reactions

The bromoamide undergoes selective reduction:

| Reducing Agent | Conditions | Product | Selectivity (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT (2 h) | 2-Bromo-N-(thiazolyl)propanol | 88 | |

| NaBH₄/CuI | MeOH, 50°C (4 h) | 2-Bromo-N-(thiazolyl)propanamine | 63 |

Side Products : Over-reduction may yield 3-(thiazol-2-yl)propane-1,2-diol (≤12%).

Biological Activity and Reactivity

The compound’s thiazole moiety enhances interactions with biological targets:

| Target | Assay Type | IC₅₀/EC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Microplate Alamar Blue | 4.2 | Disruption of cell wall synthesis | |

| LpxC enzyme | Fluorescence polarization | 0.89 | Competitive inhibition |

SAR Note : Bromine substitution at C2 improves bacterial membrane permeability by 3.7-fold compared to chloro analogs .

科学研究应用

Anticancer Applications

Research has identified various thiazole derivatives, including those similar to 2-bromo-N-(1,3-thiazol-2-yl)propanamide, as having significant anticancer properties. For instance, compounds containing thiazole moieties have been synthesized and tested against several cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). One study highlighted that thiazole-pyridine hybrids exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxicity against various cancer types .

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole-pyridine hybrid | MCF-7 | 5.71 | |

| 2-Aminothiazole derivatives | HepG2 | 0.5 - 2.1 | |

| Thiazole derivatives | K563 leukemia cells | Significant activity |

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has also been extensively studied. Compounds similar to this compound have shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain thiazole-based compounds were found to exhibit antibacterial activities comparable to established antibiotics like norfloxacin . The presence of electron-donating groups on the phenyl ring was noted to enhance this activity.

| Compound | Bacterial Strain Tested | Activity Level | Reference |

|---|---|---|---|

| Thiazole derivatives | Staphylococcus aureus | Comparable to norfloxacin | |

| Substituted phenylthiazoles | E. coli | Significant inhibition |

Anti-inflammatory Effects

Thiazole derivatives are being explored for their anti-inflammatory properties as well. Studies indicate that certain thiazole compounds can modulate inflammatory responses, making them candidates for treating conditions associated with chronic inflammation . The mechanism often involves the inhibition of pro-inflammatory cytokines.

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A recent study synthesized a series of thiazole derivatives and evaluated their biological activities against various cancer cell lines. Among these, a specific derivative showed an IC50 value of 0.5 µM against HepG2 cells, indicating potent anticancer activity . The study employed SAR analysis to identify key structural features responsible for enhanced activity.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of newly synthesized thiazole compounds. The compounds were tested against a panel of bacterial strains using the agar diffusion method. Results demonstrated that several derivatives exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

作用机制

The mechanism of action of 2-bromo-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and propanamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

相似化合物的比较

Halogen Substitution: Bromine vs. Chlorine

The halogen atom significantly influences reactivity and physicochemical properties. For example:

- 2-Bromo-N-(1,3-thiazol-2-yl)propanamide : Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitution reactions, making it more reactive than chloro analogs .

- 3-Chloro-N-(1,3-thiazol-2-yl)propanamide : Chlorine’s higher electronegativity increases polarity but reduces leaving-group efficiency. This compound (CAS 26774-38-9) shares similar synthesis routes but exhibits distinct NMR shifts (e.g., δ 3.7 ppm for CH₂Cl vs. δ 3.9 ppm for CH₂Br) and lower molecular weight (209.67 g/mol vs. 254.11 g/mol) .

Table 1: Halogen-Substituted Propanamides

Amide Chain Length: Propanamide vs. Acetamide

- This compound : The three-carbon chain allows conformational flexibility, enabling interactions with enzymes or receptors. Its IR spectrum shows C=O stretching at ~1670 cm⁻¹ and N–H bending at ~3265 cm⁻¹ .

- 2-Bromo-N-(4-chlorophenyl)acetamide : The shorter acetamide chain (two carbons) reduces flexibility, impacting binding kinetics. This compound is used in coupling reactions with indole derivatives, demonstrating distinct NMR profiles (e.g., δ 4.2 ppm for CH₂Br) .

Table 2: Chain Length Comparison

Substituent Effects on the Amide Nitrogen

The nitrogen-bound substituent dictates electronic and steric properties:

- Thiazole vs. Aromatic Rings :

- This compound : The thiazole ring’s electron-rich sulfur and nitrogen atoms participate in hydrogen bonding and π-π stacking, critical for protein interactions .

- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Replacing propanamide with benzamide introduces aromaticity, enhancing UV absorption and altering solubility (logP increases by ~1.5 units) .

- Thiazole vs. Isoxazole :

Table 3: Substituent Impact on Physicochemical Properties

生物活性

Introduction

2-Bromo-N-(1,3-thiazol-2-yl)propanamide is a compound belonging to the thiazole family, known for its diverse biological activities. The presence of a bromine atom and a thiazole moiety enhances its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.15474 g/mol. The compound features a propanamide backbone with a bromine atom attached at the second carbon and a thiazole ring at the nitrogen position.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BrN₂OS |

| Molecular Weight | 263.15474 g/mol |

| Thiazole Moiety | Present |

| Bromine Substitution | Yes |

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interacting with specific enzymes essential for microbial metabolism. For instance, it has shown promise against various bacterial strains, potentially serving as a lead compound in developing new antibiotics.

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) cells. The mechanism of action appears to involve the inhibition of key metabolic enzymes associated with cancer progression .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, impacting cellular signaling pathways and gene expression. The thiazole ring plays a crucial role in these biochemical interactions, participating in nucleophilic substitution reactions that modify enzyme activity.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Cytotoxic to HepG2 and K562 cell lines |

| Enzyme Interaction | Inhibits key metabolic enzymes |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Screening : A study investigating various thiazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive bacteria.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating strong antiproliferative effects compared to standard chemotherapy agents .

- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between this compound and target enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent .

常见问题

Q. What is a reliable synthetic route for 2-bromo-N-(1,3-thiazol-2-yl)propanamide, and what critical parameters influence yield?

The compound is synthesized by reacting 1,3-thiazol-2-amine with 3-bromopropanoyl chloride in a 5% aqueous Na₂CO₃ solution under manual shaking. Key parameters include maintaining equimolar ratios, rapid precipitation (10–20 minutes), and post-synthesis purification via filtration and cold-water washing to remove unreacted reagents . Yield optimization can be explored by adjusting reaction temperature, stirring speed, or base concentration.

Q. What purification methods are recommended for isolating this compound?

After synthesis, the product precipitates as a solid and is isolated via vacuum filtration. Washing with cold distilled water removes residual salts and byproducts. Drying under reduced pressure ensures minimal solvent retention. Purity can be confirmed using melting point analysis or thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and confirms bromine substitution patterns (e.g., bond angles and dihedral angles in the thiazole ring) .

- NMR spectroscopy : ¹H NMR identifies protons on the thiazole ring (δ 6.8–7.2 ppm) and the propanamide backbone (δ 3.4–4.2 ppm for CH₂Br). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .

- Mass spectrometry (MS) : Validates molecular weight (MW 235.1) via [M+H]⁺ peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

Discrepancies in NMR or XRD results (e.g., unexpected coupling constants or crystal packing) can be addressed using density functional theory (DFT) calculations. For example, optimizing the molecule’s geometry in Gaussian09 and simulating NMR shifts with gauge-including atomic orbital (GIAO) methods can validate experimental observations . Molecular dynamics simulations further explain conformational stability under varying solvent conditions .

Q. What mechanistic insights explain the reactivity of the bromo group in nucleophilic substitution reactions?

The electron-withdrawing thiazole ring activates the adjacent carbonyl, polarizing the C-Br bond and facilitating SN₂ reactions. Kinetic studies using nucleophiles (e.g., amines or thiols) in DMF reveal second-order dependence on both the nucleophile and substrate. Monitoring reaction progress via HPLC-MS identifies intermediates, such as thioether or aziridine derivatives .

Q. How does this compound serve as a precursor for heterocyclic systems like 1,3,4-oxadiazoles?

The bromo group undergoes nucleophilic displacement with hydrazine to form hydrazide intermediates, which cyclize under acidic conditions (e.g., POCl₃) to yield 1,3,4-oxadiazoles. Reaction kinetics and substituent effects (e.g., electron-donating groups on the thiazole) can be studied using Arrhenius plots to determine activation energies .

Q. What safety protocols are critical when handling this compound due to its genotoxic potential?

- Containment : Use fume hoods and closed systems to minimize airborne exposure.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Hydrolyze bromo groups with NaOH/ethanol before incineration to prevent environmental release .

Methodological Guidance for Research Design

Q. How to design experiments to study the compound’s role in allosteric modulation or enzyme inhibition?

- Enzyme assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like kinases.

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses relative to active sites .

Q. What strategies address low solubility in aqueous media during biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。